molecular formula C11H16ClNO2 B15233281 (R)-2-Amino-3-(3,5-dimethylphenyl)propanoicacidhydrochloride

(R)-2-Amino-3-(3,5-dimethylphenyl)propanoicacidhydrochloride

Cat. No.: B15233281
M. Wt: 229.70 g/mol
InChI Key: YBISSEMJDVQWHU-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chiral center makes it a valuable building block for the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,5-dimethylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, which involves the reaction with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the ®-enantiomer.

    Formation of Hydrochloride Salt: Finally, the ®-2-Amino-3-(3,5-dimethylphenyl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated resolution techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-Amino-3-phenylpropanoic acid hydrochloride: A similar compound lacking the dimethyl substitution on the phenyl ring.

    2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride: A compound with a single methyl substitution on the phenyl ring.

Uniqueness

®-2-Amino-3-(3,5-dimethylphenyl)propanoic acid hydrochloride is unique due to its specific chiral center and the presence of two methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(2R)-2-amino-3-(3,5-dimethylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-7-3-8(2)5-9(4-7)6-10(12)11(13)14;/h3-5,10H,6,12H2,1-2H3,(H,13,14);1H/t10-;/m1./s1

InChI Key

YBISSEMJDVQWHU-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C[C@H](C(=O)O)N)C.Cl

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)O)N)C.Cl

Origin of Product

United States

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